molecular formula C22H21NO4S B2655103 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate CAS No. 343373-62-6

2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate

Cat. No.: B2655103
CAS No.: 343373-62-6
M. Wt: 395.47
InChI Key: PLAOVGPSYXLQFE-UHFFFAOYSA-N
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Description

2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate is a complex organic compound with the molecular formula C22H21NO4S and a molecular weight of 395.471 g/mol . This compound is known for its unique structural features, which include a 2,6-dimethylphenyl group, a phenylsulfonyl group, and an anilinoacetate moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2,6-dimethylphenylamine with phenylsulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with chloroacetic acid or its derivatives under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate undergoes various chemical reactions, including:

Scientific Research Applications

2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds to 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate include:

    2,6-Dimethylphenyl N-phenyl-N-(phenylsulfonyl)glycinate: Shares a similar structure but with a glycinate moiety.

    2,6-Dimethylphenyl trifluoromethanesulfonate: Contains a trifluoromethanesulfonyl group instead of a phenylsulfonyl group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2,6-dimethylphenyl) 2-[N-(benzenesulfonyl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S/c1-17-10-9-11-18(2)22(17)27-21(24)16-23(19-12-5-3-6-13-19)28(25,26)20-14-7-4-8-15-20/h3-15H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAOVGPSYXLQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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